

Application Notes and Protocols for PROTAC HK2 Degradator-1 In Vivo Studies

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Compound of Interest

Compound Name: PROTAC HK2 Degradator-1

Cat. No.: B15611529

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and evaluation of **PROTAC HK2 Degradator-1**, a proteolysis-targeting chimera designed to selectively degrade Hexokinase 2 (HK2). The protocols outlined are based on published preclinical data and general best practices for in vivo studies with PROTAC molecules.

Introduction

PROTAC HK2 Degradator-1 is a heterobifunctional molecule that induces the degradation of HK2 by hijacking the ubiquitin-proteasome system.[1] HK2 is the rate-limiting enzyme in glycolysis and is often overexpressed in cancer cells, contributing to the Warburg effect.[2][3] By degrading HK2, this PROTAC aims to inhibit glycolysis, induce mitochondrial damage, and trigger GSDME-dependent pyroptosis, a form of immunogenic cell death, ultimately leading to tumor growth inhibition.[3][4][5] These notes offer detailed protocols for vehicle preparation, animal models, and experimental procedures to assess the in vivo efficacy and mechanism of action of **PROTAC HK2 Degradator-1**.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the in vivo evaluation of **PROTAC HK2 Degradator-1** in preclinical cancer models.

Table 1: In Vivo Efficacy in 4T1 Breast Cancer Model

Animal Model	Cell Line	Dosage	Administration Route	Dosing Schedule	Duration	Outcome
Six-week-old female BALB/c mice	4T1 (murine breast cancer)	50 mg/kg	Intraperitoneal (i.p.)	Twice daily (bid) for nine administrations	Not specified	Reduced tumor proliferation and damaged nuclei in mouse models. [1] [2]
Six-week-old female BALB/c mice	4T1 (murine breast cancer)	50 mg/kg (in combination with Cisplatin 10 mg/kg, i.v.)	Intraperitoneal (i.p.)	Not specified	25 days	Sensitized tumors to Cisplatin and reduced Cisplatin-induced colon side effects. [2]

Table 2: In Vivo Pharmacodynamic Effects

Animal Model	Treatment Group	Biomarker	Result
4T1 tumor-bearing mice	50 mg/kg PROTAC HK2 Degrader-1	Cytokine Levels	Significant increase in IL-1 β , IFN- γ , and TNF- α ; decrease in TGF- β and IL-10.[1][6]
4T1 tumor-bearing mice	50 mg/kg PROTAC HK2 Degrader-1	Apoptosis/Pyroptosis Markers	Elevated levels of cleaved-Caspase-3 and GSDME-N terminus in tumor tissues.[1][6]
4T1 tumor-bearing mice	50 mg/kg PROTAC HK2 Degrader-1 co-treated with Cisplatin	HK2 Protein Level	Diminished HK2 protein level in tumor tissues.[7]

Experimental Protocols

The following protocols are based on methodologies reported for the in vivo study of **PROTAC HK2 Degrader-1** and similar targeted protein degraders.

Protocol 1: Formulation of PROTAC HK2 Degrader-1 for In Vivo Administration

Due to the physicochemical properties of many PROTACs, which often include poor aqueous solubility, a specific formulation is required for in vivo administration.

Materials:

- **PROTAC HK2 Degrader-1**
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80

- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **PROTAC HK2 Degradar-1** in DMSO.
- For a final formulation, a suggested vehicle consists of a mixture of solvents to enhance solubility. A common formulation is:
 - 5-10% DMSO
 - 30-40% PEG300
 - 5% Tween-80
 - 45-60% Saline
- To prepare the dosing solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
- Add Tween-80 to the mixture and ensure it is homogenous.
- Finally, add the saline dropwise while vortexing to create a clear, stable formulation.
- The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 μ L).

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for establishing a subcutaneous xenograft model and administering the compound via intraperitoneal injection.

Materials:

- 4T1 murine breast cancer cells
- Six-week-old female BALB/c mice

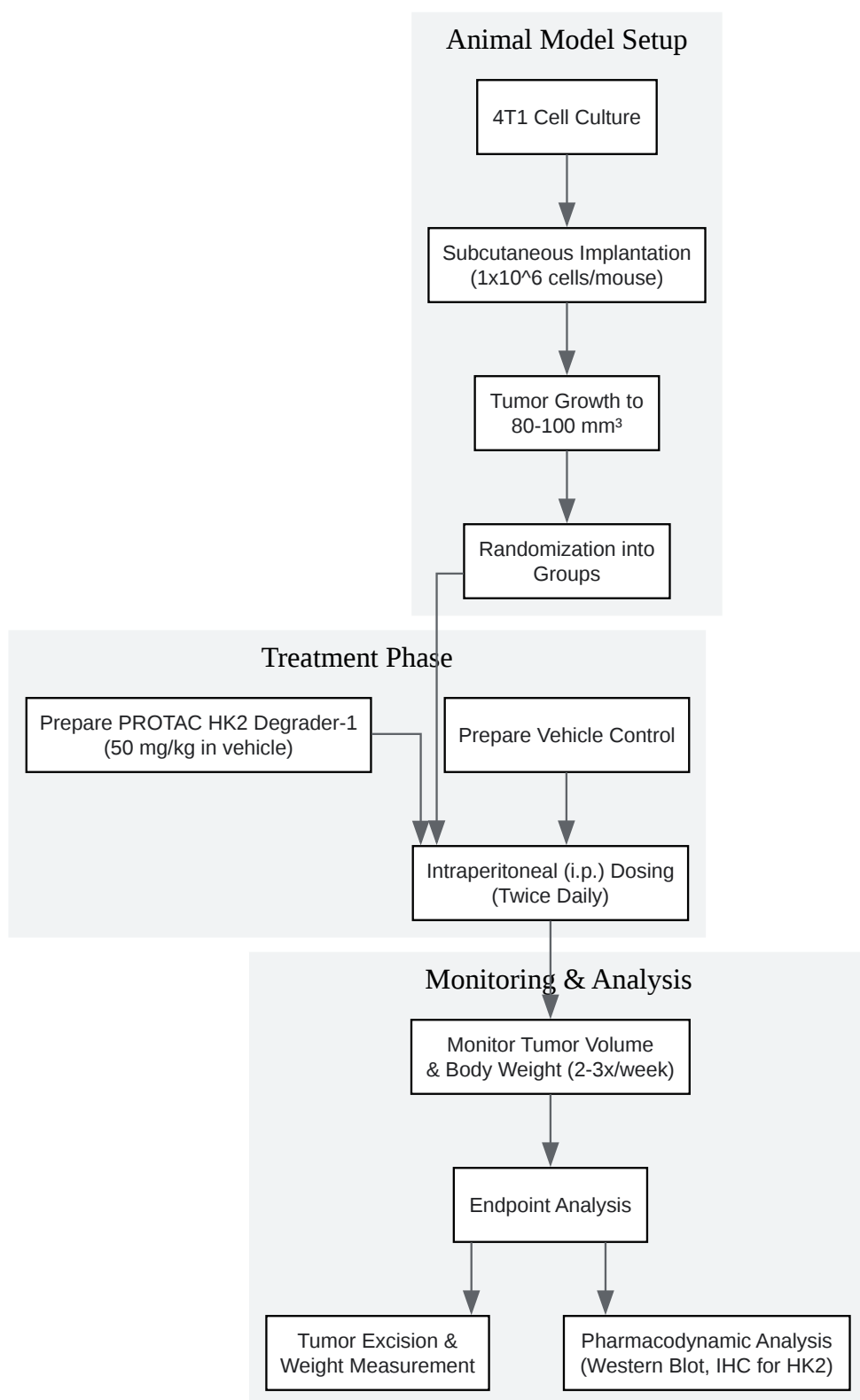
- Matrigel (optional)
- Prepared **PROTAC HK2 Degradar-1** formulation
- Vehicle control formulation
- Insulin syringes (27-30 gauge)
- Calipers

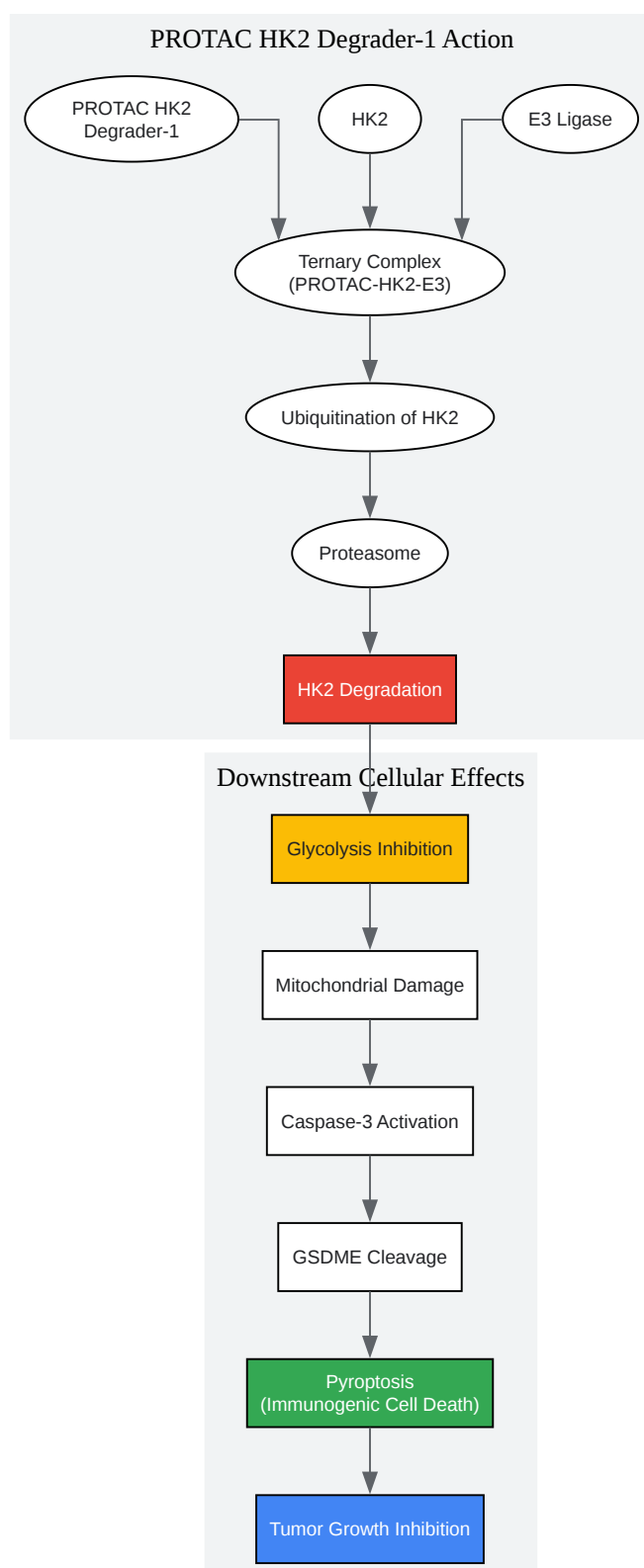
Procedure:

- Tumor Cell Implantation:
 - Culture 4T1 cells under standard conditions.
 - Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can support initial tumor growth.
 - Subcutaneously inject approximately 1×10^6 cells in a volume of 100 μ L into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the animals regularly for tumor formation.
 - Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and vehicle control groups.
 - Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Dosing:
 - Administer the prepared **PROTAC HK2 Degradar-1** formulation (50 mg/kg) or an equivalent volume of the vehicle via intraperitoneal (i.p.) injection.
 - Follow the dosing schedule as required (e.g., twice daily).

- Monitoring and Endpoint Analysis:
 - Monitor animal body weight 2-3 times per week as a general measure of toxicity.
 - At the end of the study, euthanize the animals and excise the tumors.
 - Tumor weight and volume can be measured as primary endpoints.
 - A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for HK2 levels) and another portion fixed in formalin for immunohistochemistry.

Visualizations





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